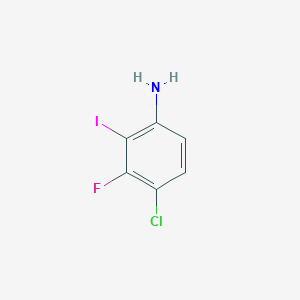

4-Chloro-3-fluoro-2-iodoaniline

Beschreibung

Significance of Aniline (B41778) Derivatives in Advanced Organic Synthesis

Aniline and its derivatives are fundamental building blocks in modern organic synthesis. sigmaaldrich.com Their utility stems from the reactivity of the amino group, which can be readily transformed into a wide range of other functional groups, and the aromatic ring, which can undergo electrophilic substitution reactions. sigmaaldrich.comossila.com These compounds are pivotal intermediates in the production of dyes, polymers, and a vast array of pharmaceuticals, including anticancer and antimalarial agents. ossila.comchemicalbook.comgoogle.com The ability to introduce various substituents onto the aniline ring allows for the fine-tuning of molecular properties, making them indispensable tools for medicinal chemists and materials scientists. google.com

Academic Context of Multi-Halogenation Patterns in Aromatic Systems

The synthesis of multi-halogenated aromatic compounds presents a significant challenge in synthetic chemistry, primarily centered on achieving regioselectivity—the control of where the halogens are placed on the aromatic ring. chemicalbook.comsigmaaldrich.com The substitution pattern is governed by the electronic effects of the substituents already present on the ring. chemicalbook.com Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position.

In multi-halogenated systems, these rules can lead to complex mixtures of products. Consequently, a substantial area of academic research focuses on developing methods for precise and predictable halogenation. sigmaaldrich.comprepchem.com This includes the use of specialized catalysts, protecting groups to block certain positions from reacting, and computational models like the RegioSQM method, which can predict the most likely site of electrophilic aromatic substitution with considerable accuracy. sigmaaldrich.comprepchem.com The ability to control these multi-halogenation patterns is crucial for the rational design and synthesis of complex molecules with tailored properties.

Research Landscape of 4-Chloro-3-fluoro-2-iodoaniline: A Tri-Halogenated Aniline

This compound, with its unique substitution pattern of three different halogens, represents a highly functionalized building block. Despite its commercial availability, a detailed survey of scientific literature and patent databases indicates that this specific compound is not yet widely featured in published research studies. Its primary role appears to be that of a specialized chemical intermediate offered by various suppliers. sigmaaldrich.comchemicalbook.comsigmaaldrich.comambeed.com

Physicochemical Properties

Basic properties of this compound have been reported by commercial suppliers. It is a solid at room temperature and is typically stored under refrigeration. sigmaaldrich.com Detailed experimental data, such as a verified melting point and spectroscopic characteristics, remain to be published in peer-reviewed literature.

Interactive Table 1: Identifier Data for this compound

| Identifier | Value |

| CAS Number | 1018450-37-7 |

| Molecular Formula | C₆H₄ClFIN |

| IUPAC Name | This compound |

| InChI Key | PHRXRQKTLQGGHD-UHFFFAOYSA-N |

| Physical Form | Solid |

Synthetic Routes

Research Applications

While direct research applications for this compound are not documented, the utility of its precursors and structural isomers provides strong indications of its potential. For example, the closely related compound 4-chloro-3-fluoroaniline (B146274) serves as a crucial building block in the synthesis of potent antimalarial agents and is also used as a monomer for creating fluorinated polyanilines. ossila.comgoogle.com Similarly, other di-halogenated anilines like 4-chloro-2-iodoaniline are used as intermediates in the synthesis of quinazolines for medicinal chemistry. chemsrc.comrsc.org

Given these precedents, this compound is a promising, albeit currently underutilized, building block. The three distinct halogen atoms offer multiple, orthogonal sites for further chemical modification, particularly through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), where the carbon-iodine bond is typically the most reactive. This makes it a potentially valuable substrate for constructing complex molecular architectures for pharmaceutical or materials science research.

Interactive Table 2: Comparison of Related Halogenated Anilines

| Compound | CAS Number | Molecular Formula | Melting Point (°C) |

| 4-Chloro-2-iodoaniline | 63069-48-7 | C₆H₅ClIN | 39-43 sigmaaldrich.com |

| 3-Fluoro-2-iodoaniline | 84454-94-4 | C₆H₅FIN | 54 rsc.org |

| 4-Chloro-3-fluoroaniline | 367-22-6 | C₆H₅ClFN | Not specified |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-3-fluoro-2-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRXRQKTLQGGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)I)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294131 | |

| Record name | 4-Chloro-3-fluoro-2-iodobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018450-37-7 | |

| Record name | 4-Chloro-3-fluoro-2-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1018450-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-fluoro-2-iodobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 4 Chloro 3 Fluoro 2 Iodoaniline

Cross-Coupling Reaction Methodologies

The presence of a highly reactive iodine atom renders 4-chloro-3-fluoro-2-iodoaniline an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are pivotal in forming new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex biaryl and arylamine structures.

Suzuki Coupling Applications

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a cornerstone of modern synthetic chemistry for creating C-C bonds. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of the C-I bond in 2-iodoanilines is well-established, making it a prime site for Suzuki coupling. The reaction with various boronic acids or their esters would be expected to proceed selectively at the iodine-bearing carbon.

For instance, studies on unprotected ortho-bromoanilines have demonstrated successful Suzuki-Miyaura cross-coupling with a variety of boronic esters, including those bearing benzyl (B1604629), alkyl, aryl, alkenyl, and heteroaromatic groups. These reactions often provide good to excellent yields and are tolerant of a wide range of functional groups. nih.gov Given that the carbon-iodine bond is more reactive than the carbon-bromine bond, it is anticipated that this compound would undergo Suzuki coupling under similar or even milder conditions. The reaction would likely be catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a suitable phosphine (B1218219) ligand and a base.

Table 1: Representative Suzuki Coupling of Substituted Haloanilines

| Entry | Haloaniline | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| 1 | 2-Bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 10:1 Dioxane/H₂O | Low |

| 2 | 2-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 91 |

| 3 | 2-Bromo-4-fluoroaniline | 4-Methoxyphenylboronic acid | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 85 |

This table presents data from analogous systems to illustrate the expected reactivity.

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. wikipedia.orgrug.nl This reaction has seen continuous development with several generations of catalyst systems, allowing for the coupling of a wide range of amines with aryl halides under increasingly mild conditions. wikipedia.orgrug.nlresearchgate.net The high reactivity of the C-I bond in this compound makes it an ideal substrate for such transformations.

The coupling of this compound with various primary and secondary amines would be expected to yield a diverse array of N-aryl and N,N-diaryl amines. The choice of palladium precursor and, crucially, the phosphine ligand is critical for achieving high efficiency and broad substrate scope. nih.govlibretexts.org Ligands such as BINAP and DDPF have been shown to be effective for the amination of aryl iodides. wikipedia.org

Table 2: Representative Buchwald-Hartwig Amination of Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromo-toluene | Aniline (B41778) | Pd(OAc)₂ / P(o-tol)₃ | NaOtBu | Toluene | 100 | 98 |

| 2 | 1-Iodo-4-nitrobenzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 98 |

| 3 | 2-Iodoaniline (B362364) | Benzylamine | Pd(OAc)₂ / X-Phos | Cs₂CO₃ | Toluene | 110 | High |

This table presents data from analogous systems to illustrate the expected reactivity.

Palladium(0)-Catalyzed Reactions in Complex Systems

The versatility of palladium(0) catalysis extends beyond simple cross-coupling reactions to more complex, tandem, or domino processes. sigmaaldrich.com The reactivity of this compound can be harnessed in such sequences to rapidly build molecular complexity. For instance, palladium-catalyzed reactions involving this substrate could be part of a multi-step synthesis where subsequent transformations occur at other positions of the aromatic ring or at the newly introduced functional group.

The selective reactivity of the C-I bond allows for initial functionalization, leaving the less reactive C-Cl bond available for subsequent cross-coupling reactions under more forcing conditions. This orthogonal reactivity is a valuable tool in the synthesis of highly substituted aromatic compounds. nih.gov

Table 3: Orthogonal Reactivity in Dihaloarenes

| Entry | Dihaloarene | Reaction 1 (at more reactive site) | Reaction 2 (at less reactive site) |

| 1 | 2-Bromo-4-iodo-quinoline | Sonogashira coupling at C-4 (Iodo) | - |

| 2 | 2,4-Dichloropyridine | Suzuki coupling at C-4 (controlled by ligand) | SNAr at C-2 |

This table illustrates the principle of selective reactivity in polyhalogenated systems.

Cyclization Reactions and Heterocycle Synthesis

The ortho-iodoaniline motif is a classic and highly effective precursor for the synthesis of a variety of nitrogen-containing heterocycles, most notably indoles and their derivatives. The strategic placement of the iodine and amine functionalities facilitates cyclization reactions, often following an initial cross-coupling step.

Indole (B1671886) Synthesis from 2-Iodoanilines via Sonogashira Reactions and Subsequent Cyclization

The Sonogashira reaction, a palladium- and copper-co-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is a key step in many indole syntheses starting from 2-haloanilines. nih.govnih.govresearchgate.nettandfonline.com The reaction of this compound with a terminal alkyne would produce a 2-alkynyl-4-chloro-3-fluoroaniline intermediate. This intermediate can then undergo a subsequent cyclization reaction to form the corresponding substituted indole. nih.govnih.govtandfonline.com

The cyclization can be promoted by various reagents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or other bases, and can sometimes occur in a one-pot fashion with the initial Sonogashira coupling. nih.gov This domino Sonogashira coupling-cyclization sequence provides a powerful and modular approach to a wide range of 2-substituted indoles. tandfonline.comtandfonline.com The substituents on the resulting indole ring are determined by the substitution pattern of the starting aniline and the nature of the alkyne coupling partner.

Table 4: Indole Synthesis via Sonogashira Coupling and Cyclization of 2-Iodoanilines

| Entry | 2-Iodoaniline | Alkyne | Catalyst/Promoter | Solvent | Yield (%) |

| 1 | 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / TBAF | DMF | 85 |

| 2 | N-Tosyl-2-iodoaniline | Phenylacetylene | Cu@N-C catalyst | DMSO | 92 |

| 3 | N,N-Dimethyl-2-iodoaniline | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 95 (of coupled product) |

This table presents data from analogous systems to illustrate the expected reactivity. nih.govnih.govtandfonline.com

Indoline (B122111) Synthesis via Annulation

Indolines, the saturated analogues of indoles, are also important heterocyclic motifs in medicinal chemistry. One approach to their synthesis from aniline derivatives involves annulation reactions. For instance, palladium-catalyzed [4+1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides has been developed as a facile strategy for indoline synthesis. rsc.org

While not a direct annulation of this compound itself, related strategies involving aryne annulation have been shown to produce indolines. caltech.edu The reaction of an appropriately modified derivative of this compound with an aryne precursor could potentially lead to the formation of a highly substituted indoline core through a formal [3+2] cycloaddition. This approach offers a metal-free route to complex indoline structures.

Table 5: Representative Indoline Synthesis via Annulation

| Entry | Aniline Derivative | Annulating Partner | Catalyst/Conditions | Product | Yield (%) |

| 1 | (2-Aminophenyl)methanol | Dimethylsulfoxonium methylide | Pd(OAc)₂ / PhCOOH | Indoline | 85 |

| 2 | N-Boc-dehydroalanine ester | Benzyne (from 2-(trimethylsilyl)phenyl triflate) | TBAT | Boc-indoline-2-carboxylate | 55 |

This table presents data from analogous systems to illustrate the expected reactivity. rsc.orgcaltech.edu

Phenazine (B1670421) Analogue Synthesis Utilizing Halogenated Aniline Building Blocks

Phenazines, a class of nitrogen-containing heterocyclic compounds, are of significant interest due to their broad spectrum of biological activities, including antimicrobial and antitumor properties. google.com The synthesis of phenazine derivatives often involves the condensation of substituted anilines. Halogenated anilines, in particular, serve as crucial precursors in the construction of these complex structures.

One synthetic approach involves the coupling of an aniline derivative with a nitroarene, followed by cyclization to form the phenazine core. For instance, the condensation of 3,5-bis(trifluoromethyl)aniline (B1329491) with 3-nitroanisole, promoted by potassium tert-butoxide, yields an intermediate that, upon treatment with N,O-bis(trimethylsilyl)acetamide (BSA), produces 1-methoxy-6,8-bis(trifluoromethyl)phenazine. nih.gov This method highlights the utility of halogenated anilines in accessing complex phenazine structures.

Another strategy for phenazine synthesis involves the reaction of an aniline with a bromo-nitro-benzoic acid derivative. This is followed by esterification and reaction with hydrazine (B178648) hydrate (B1144303) to generate a phenazine-1-carboxylic hydrazine, which can be further functionalized. nih.gov Additionally, the treatment of aniline derivatives with 2-fluoronitrobenzene can lead to secondary amine derivatives, which, after reduction of the nitro group and subsequent oxidation, yield phenazine salts. researchgate.net These salts can then react with various primary amines to produce a library of phenazine derivatives. researchgate.net

A method for synthesizing nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives has also been developed. acs.org This process involves the coupling of nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines with bromo-2-nitrobenzene derivatives via a Buchwald-Hartwig reaction. The subsequent reduction of the two nitro groups and tandem oxidation leads to the formation of the desired phenazine. acs.org

The table below summarizes various synthetic routes to phenazine derivatives starting from aniline precursors.

| Starting Materials | Reagents and Conditions | Product | Yield (%) |

| 3,5-bis(trifluoromethyl)aniline and 3-nitroanisole | 1. Potassium tert-butoxide; 2. N,O-bis(trimethylsilyl)acetamide (BSA) | 1-methoxy-6,8-bis(trifluoromethyl)phenazine | 39 |

| Aniline and 2-bromo-3-nitro-benzoic acid | 1. Esterification; 2. Hydrazine hydrate; 3. Aldehyde condensation | Phenazine-1-carboxylic acylhydrazone derivatives | Not specified |

| Aniline derivatives and 2-fluoronitrobenzene | 1. KF/K2CO3 or KOH/DMSO; 2. 10% Pd/C, H2; 3. Aqueous FeCl3; 4. Primary amines | Phenazine derivatives | 10-85 (final step) |

| 4,5-dialkoxy-2-nitroanilines and bromo-2-nitrobenzene derivatives | 1. Buchwald-Hartwig coupling; 2. Pd/C, NaBH4; 3. FeCl3 | Nonsymmetrically substituted 2,3-dialkoxyphenazines | Not specified |

Nucleophilic Substitution Reactivity of Halogenated Anilines

The presence of halogen atoms on the aniline ring significantly influences its reactivity towards nucleophilic substitution. 4-Chloro-3-fluoroaniline (B146274), a related dihalogenated aniline, is a key building block in the synthesis of antimalarial agents. ossila.com In these syntheses, it undergoes nucleophilic substitution reactions, where the chloro and fluoro substituents enhance the potency of the final drug molecule. ossila.com The electron-withdrawing nature of the halogens activates the aromatic ring for nucleophilic attack.

The regioselectivity of nucleophilic aromatic substitution (SNAr) is a critical aspect, particularly in molecules with multiple halogen substituents. In 2,4-dichloroquinazoline (B46505) precursors, for example, nucleophilic attack by amines occurs preferentially at the 4-position. mdpi.com This regioselectivity is consistently observed under various reaction conditions, including different solvents, temperatures, and nucleophiles like anilines, benzylamines, and aliphatic amines. mdpi.com

Halogenated building blocks are also employed in the synthesis of functional materials. For instance, 4,5-difluoro-1,2-dinitrobenzene reacts with 1,2-disubstituted amines, alcohols, and thiols to form N-heteroacenes, phenoxazines, and phenothiazines. nih.gov Similarly, 2,3-dichloroquinoxaline (B139996) serves as a precursor for novel pharmaceutical building blocks through reactions with various nucleophiles. nih.gov

The table below provides examples of nucleophilic substitution reactions involving halogenated aromatic compounds.

| Substrate | Nucleophile | Product |

| 4-Chloro-3-fluoroaniline | (in multi-step synthesis) | Antimalarial agents |

| 2,4-dichloroquinazoline | Primary or secondary amines | 2-chloro-4-aminoquinazolines |

| 4,5-difluoro-1,2-dinitrobenzene | 1,2-disubstituted amines, alcohols, thiols | N-heteroacenes, phenoxazines, phenothiazines |

| 2,3-dichloroquinoxaline | Various nucleophiles | Novel pharmaceutical building blocks |

Directed ortho-Metalation and Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG), which coordinates to an organolithium reagent, typically an alkyllithium, and directs deprotonation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. wikipedia.org

The amine group of an aniline can act as a DMG, although it is often necessary to protect it as a more effective directing group, such as an amide or a carbamate. organic-chemistry.org For instance, the lithiation of anisole, which has a methoxy (B1213986) DMG, is a classic example of DoM. wikipedia.org This strategy has been widely applied to tertiary anilines and benzyl amines. wikipedia.org

In the context of halogenated anilines, the interplay between the directing effect of the protected amine and the electronic and steric effects of the halogen substituents is crucial. The ortho-lithiation of a tert-butyl phenyl sulfoxide (B87167) has been used in the enantiopure synthesis of benzyl amines, where a bulky tosyl group on the imine electrophile controls the asymmetric induction. wikipedia.org

The choice of the organolithium reagent and reaction conditions is critical for the success of DoM. While n-butyllithium is commonly used, other reagents like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) may be required in certain cases. harvard.edu The use of additives like tetramethylethylenediamine (TMEDA) can also enhance the efficiency of the lithiation. harvard.edu

The following table illustrates the general principle of DoM and provides examples of its application.

| Substrate with DMG | Organolithium Reagent | Electrophile | Product |

| Anisole (Methoxy DMG) | n-Butyllithium | Various | ortho-Substituted anisole |

| Tertiary Aniline (Amine DMG) | Alkyllithium | Various | ortho-Substituted aniline |

| tert-Butyl phenyl sulfoxide | t-Butyllithium | Imine | Enantiopure benzyl amine |

| O-Aryl N-isopropylcarbamate | sec-Butyllithium, TMEDA | DMF | Salicylaldehyde |

Computational and Theoretical Investigations on 4 Chloro 3 Fluoro 2 Iodoaniline

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of the electronic structure of molecules. nih.gov DFT calculations allow for the determination of various molecular properties that are crucial for understanding the behavior of 4-Chloro-3-fluoro-2-iodoaniline.

HOMO-LUMO Energy Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in molecular orbital theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. chemrxiv.org A smaller energy gap suggests a molecule is more reactive and less stable. chemrxiv.org

For this compound, the presence of multiple halogen substituents with varying electronegativity and size, along with the electron-donating amino group, influences the energies of the HOMO and LUMO. The interplay of inductive and resonance effects of the chloro, fluoro, and iodo substituents on the aniline (B41778) ring modifies the electron density distribution and, consequently, the frontier molecular orbitals. In substituted anilines, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often resulting in a smaller HOMO-LUMO gap. rsc.org

| Parameter | Expected Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Electronic transitions, which can be probed by UV-Vis spectroscopy, are closely related to the HOMO-LUMO gap. The absorption of light can promote an electron from the HOMO to the LUMO. The energy of this transition is related to the HOMO-LUMO gap. thaiscience.info

Chemical Reactivity Descriptors: Fukui Functions and Electrophilic/Nucleophilic Attack Sites

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. chemrxiv.org These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov

Fukui functions are local reactivity descriptors that indicate the most likely sites for electrophilic and nucleophilic attack within a molecule. These functions are derived from the change in electron density as an electron is added or removed. The sites with a higher value of the Fukui function for nucleophilic attack are more susceptible to attack by a nucleophile, and vice versa for electrophilic attack. In halogenated anilines, the positions of the halogen atoms and the amino group significantly influence the distribution of these reactive sites.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to predict its reactive sites. chemrxiv.org The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). chemrxiv.org

For this compound, the MEP map would be expected to show a region of high negative potential around the amino group due to the lone pair of electrons on the nitrogen atom. The halogen atoms, particularly the highly electronegative fluorine, would also influence the electrostatic potential distribution on the aromatic ring. The regions of positive potential would likely be located around the hydrogen atoms of the amino group. researchgate.netrsc.org

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models.

Vibrational Frequency Calculations (FT-IR, FT-Raman)

Theoretical calculations of vibrational frequencies using methods like DFT can provide a detailed assignment of the fundamental vibrational modes observed in Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. globalresearchonline.net By comparing the calculated frequencies with experimental data, a deeper understanding of the molecular structure and bonding can be achieved. asianpubs.orgmaterialsciencejournal.org

For this compound, the vibrational spectrum would exhibit characteristic bands corresponding to the stretching and bending modes of the N-H, C-N, C-C, C-H, C-Cl, C-F, and C-I bonds. The calculated vibrational frequencies are often scaled to improve agreement with experimental values. globalresearchonline.net

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretching | 3300 - 3500 |

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C=C Stretching (Aromatic) | 1400 - 1600 |

| C-N Stretching | 1250 - 1350 |

| C-F Stretching | 1000 - 1400 |

| C-Cl Stretching | 600 - 800 |

| C-I Stretching | 500 - 600 |

| N-H Bending | 1550 - 1650 |

UV-Vis Spectral Simulations and Photophysical Properties

The electronic absorption spectrum of this compound is theoretically primarily characterized by π→π* and n→π* transitions, typical for aromatic amines. The absorption spectrum of aniline, the parent molecule, shows two prominent absorption bands in the UV region around 230 nm and 280 nm, which are assigned to the 1B_b and 1L_b transitions of the benzene (B151609) ring, respectively. The presence of halogen substituents (chloro, fluoro, and iodo) and the amino group on the aniline ring is expected to cause shifts in these absorption maxima.

The amino group (-NH2) acts as a strong auxochrome, donating electron density to the aromatic ring and typically causing a bathochromic (red) shift of the primary and secondary absorption bands. Conversely, halogens are also auxochromes but can exhibit a dual effect. While their electron-withdrawing inductive effect (-I) can cause a hypsochromic (blue) shift, their electron-donating mesomeric effect (+M) can lead to a bathochromic shift. In the case of this compound, the interplay of these effects from three different halogens at specific positions will determine the final spectral profile.

Theoretical simulations using Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice to predict the UV-Vis spectrum. It is anticipated that the combined electron-donating and -withdrawing effects of the substituents will lead to a complex spectral profile with multiple absorption bands in the UV region. The n→π* transitions, originating from the lone pair of electrons on the nitrogen atom of the amino group, are expected to be of lower intensity compared to the π→π* transitions.

Table 1: Predicted UV-Vis Absorption Maxima for this compound

| Predicted Transition | Expected Wavelength Range (nm) | Probable Origin |

| λmax1 | 240 - 260 | π→π* (Benzenoid) |

| λmax2 | 290 - 320 | π→π* (Charge Transfer) |

| λmax3 | 340 - 370 | n→π* |

Nuclear Magnetic Resonance Chemical Shift Predictions

Theoretical predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound are crucial for its structural elucidation. Computational methods, particularly those based on Density Functional Theory (DFT) like the Gauge-Including Atomic Orbital (GIAO) method, are powerful tools for this purpose. researchgate.net

¹H NMR: The chemical shifts of the two aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino group will shield the protons, shifting them to a lower chemical shift (upfield), while the electron-withdrawing halogens will deshield them, causing a downfield shift. The precise chemical shifts will depend on the relative positions of the protons to the substituents.

¹³C NMR: The chemical shifts of the six carbon atoms in the benzene ring are also sensitive to the substituent effects. Carbons directly bonded to the electronegative halogens (C-Cl, C-F, C-I) will experience significant downfield shifts. The carbon attached to the amino group (C-N) will also be influenced.

¹⁹F NMR: The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment. In this compound, the fluorine atom at position 3 is flanked by a chlorine atom at position 4 and an iodine atom at position 2. This unique environment is expected to result in a characteristic chemical shift. Predicting ¹⁹F chemical shifts can be challenging due to their large range and sensitivity to subtle electronic and steric effects. wikipedia.org However, computational methods have been developed to provide reliable predictions. nih.govchemrxiv.org

Table 2: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |

| ¹H (aromatic) | 6.5 - 7.5 | Inductive and mesomeric effects of -NH2, -Cl, -F, -I |

| ¹³C (aromatic) | 110 - 150 | Electronegativity and position of substituents |

| ¹⁹F | -110 to -140 | Adjacent halogen atoms and amino group |

Analysis of Intermolecular Interactions and Crystal Packing Theory

The crystal packing of this compound is expected to be governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. Hirshfeld surface analysis is a powerful computational tool to visualize and quantify these interactions. scirp.orgnih.gov

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming N-H···N, N-H···F, or N-H···Cl hydrogen bonds with neighboring molecules. The presence of the electronegative fluorine atom makes the formation of N-H···F hydrogen bonds a distinct possibility.

Halogen Bonding: Halogen atoms, particularly iodine and chlorine, can act as electrophilic species (σ-hole) and form halogen bonds with nucleophilic sites on adjacent molecules, such as the nitrogen atom of the amino group or another halogen atom. arxiv.org Potential halogen bonds include I···N, Cl···N, and I···Cl interactions. These interactions can play a significant role in directing the crystal packing.

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, further stabilizing the crystal lattice. The substitution pattern on the aniline ring will influence the geometry of these interactions, which can be parallel-displaced or T-shaped.

A theoretical analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) can provide deeper insights into the nature and strength of these non-covalent interactions. beilstein-journals.org

Table 3: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Strength |

| Hydrogen Bond | N-H | N, F, Cl | Moderate to Weak |

| Halogen Bond | C-I, C-Cl | N, F, Cl, I | Moderate to Weak |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Weak |

Non-Linear Optical (NLO) Property Theoretical Investigations

Substituted anilines are known to exhibit non-linear optical (NLO) properties due to the presence of an electron-donating group (amino group) and electron-withdrawing groups connected through a π-conjugated system. bohrium.commq.edu.au In this compound, the amino group acts as a donor, while the three halogen atoms collectively act as acceptors, creating a "push-pull" electronic structure conducive to NLO activity.

Theoretical investigations of NLO properties are typically performed using quantum chemical calculations, such as DFT. The key parameter that quantifies the second-order NLO response of a molecule is the first hyperpolarizability (β). The magnitude of β is influenced by the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge.

The combined electron-withdrawing strength of the chloro, fluoro, and iodo substituents is expected to induce a significant dipole moment and enhance the first hyperpolarizability of the molecule. The specific substitution pattern will also affect the tensor components of the hyperpolarizability. Computational studies can predict the value of β and provide insights into the structure-property relationship, which is valuable for the design of new NLO materials. researchgate.netmdpi.com

Table 4: Theoretical Non-Linear Optical (NLO) Properties

| Property | Predicted Characteristic | Influencing Factors |

| First Hyperpolarizability (β) | Significant non-zero value | Push-pull system (NH2 donor, halogens as acceptors) |

| Dipole Moment (μ) | High | Asymmetric charge distribution due to multiple polar substituents |

Advanced Spectroscopic Characterization Methodologies in Academic Research for 4 Chloro 3 Fluoro 2 Iodoaniline

Vibrational Spectroscopy (FT-IR and FT-Raman) for Structural Elucidation and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the conformational landscape of 4-Chloro-3-fluoro-2-iodoaniline. Academic studies on similar halogenated anilines, such as 4-chloro-2-fluoroaniline (B1294793) and 4-chloro-2-methylaniline, demonstrate the power of these methods. nih.govresearchgate.net The vibrational frequencies observed in the spectra are assigned to specific molecular motions, such as stretching and bending of bonds, providing a detailed fingerprint of the molecule. nih.govresearchgate.net

For instance, the characteristic N-H stretching vibrations of the primary amine group are typically observed in the high-frequency region of the FT-IR spectrum. The C-Cl, C-F, and C-I stretching vibrations will appear at their own characteristic frequencies, which can be confirmed and assigned through computational methods like Density Functional Theory (DFT). nih.gov In related compounds, C-Cl stretching modes are found in the 850-550 cm⁻¹ range. researchgate.net The in-plane bending of the NH₂ group in a similar molecule has been assigned to a peak around 1626 cm⁻¹. researchgate.net

By comparing the experimental spectra with theoretically calculated vibrational frequencies, researchers can confirm the molecular structure and gain insights into intramolecular interactions, such as hydrogen bonding. nih.govnih.gov This combined experimental and computational approach allows for a thorough structural elucidation and conformational analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the specific isomeric structure of this compound and assessing its purity. A combination of ¹H, ¹³C, ¹⁹F, and ¹²⁷I NMR experiments provides a complete picture of the atomic connectivity and chemical environment within the molecule.

¹H NMR: The proton NMR spectrum reveals the number and arrangement of hydrogen atoms on the aromatic ring and the amine group. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the halogen substituents, allowing for unambiguous structural assignment. For example, in related chloro-fluoro anilines, distinct signals are observed for the aromatic protons, with their multiplicity and coupling constants providing clear evidence of their relative positions. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shift of each carbon atom is influenced by its local electronic environment, which is determined by the attached atoms (H, Cl, F, I, N). This allows for the differentiation of each carbon in the benzene (B151609) ring. nih.govrsc.org

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. wikipedia.org The chemical shift of the fluorine atom in this compound provides direct evidence of its electronic environment, which is influenced by the adjacent chloro and iodo substituents. numberanalytics.com ¹⁹F NMR is particularly valuable for confirming the position of the fluorine atom on the aromatic ring and for detecting any potential isomeric impurities. nih.govslideshare.net

¹²⁷I NMR: While iodine-127 is an NMR-active nucleus, its quadrupolar nature often leads to very broad signals, making it challenging to observe with standard high-resolution NMR spectrometers. huji.ac.il However, in some cases, particularly for organic iodides in specific solvents, a clear signal can be obtained. researchgate.net The chemical shift in ¹²⁷I NMR can reveal the oxidation state of the iodine atom. researchgate.net For detailed studies, solid-state NMR might be a more suitable approach to investigate the iodine environment. core.ac.uk

| NMR Data for Related Anilines | |

| Nucleus | Typical Chemical Shift Range (ppm) and Observations |

| ¹H | Aromatic protons typically appear between 6.0 and 8.0 ppm. The NH₂ protons can show a broad signal. rsc.orgrsc.org |

| ¹³C | Aromatic carbons resonate between 100 and 150 ppm. Carbons attached to halogens show characteristic shifts. rsc.orgrsc.org |

| ¹⁹F | Organofluorine compounds have a wide chemical shift range, often from -50 to -220 ppm. wikipedia.org |

| ¹²⁷I | Very wide chemical shift range, but signals are often extremely broad due to the quadrupolar nucleus. huji.ac.il |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of this compound. It provides an extremely precise measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition with high confidence. This accurate mass measurement helps to distinguish the target compound from other molecules with the same nominal mass.

Furthermore, by employing tandem mass spectrometry (MS/MS) techniques, the fragmentation pathways of the molecular ion can be investigated. The molecule is subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds. The characteristic isotopic patterns of chlorine (³⁵Cl and ³⁷Cl) and the presence of fluorine and iodine will be evident in the mass spectrum, further confirming the identity of the compound.

UV-Visible Spectroscopy for Electronic Transitions and Optical Response Characterization

UV-Visible spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the compound.

For substituted anilines, the position and intensity of the absorption bands are influenced by the nature and position of the substituents on the aromatic ring. acs.org The presence of the amino group (an electron-donating group) and the halogen atoms (electron-withdrawing and also possessing lone pairs) will affect the energy of the π-π* and n-π* transitions. researchgate.net Theoretical studies on substituted anilines have shown that electron-acceptor groups can lead to a decrease in the energy of the first optical transition. acs.org The UV-Vis spectrum, therefore, provides insight into the electronic properties and conjugation within the molecule.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the molecular geometry. suniv.ac.inyoutube.com

Advanced Applications and Derivatization Strategies in Scientific Research Utilizing 4 Chloro 3 Fluoro 2 Iodoaniline

Role as a Functionalized Building Block in Medicinal Chemistry Researchgoogle.comgoogle.com

The dense functionalization of 4-chloro-3-fluoro-2-iodoaniline makes it an attractive starting material for the synthesis of pharmaceutical compounds. The aniline (B41778) group can be readily transformed into various other functionalities, while the halogen atoms serve as handles for a range of cross-coupling reactions, enabling the precise assembly of complex target molecules.

Synthesis of Antimalarial Agents

Development of Antiviral Treatments

Similarly, in the field of antiviral research, certain piperidine (B6355638) derivatives based on the 4-chloro-3-fluoroaniline (B146274) structure have been investigated as active pharmaceutical ingredients (APIs). google.com However, the direct application of the 2-iodo variant of this compound in the synthesis of antiviral treatments is not explicitly detailed in the reviewed patent and research landscape.

Synthesis of Anticancer Agents (e.g., Quinazolines)

The quinazoline (B50416) core is central to a number of modern anticancer therapies, including EGFR tyrosine kinase inhibitors. chemsrc.comgoogle.com The synthesis of many of these drugs, such as gefitinib, involves the use of 4-chloro-3-fluoroaniline as a key intermediate. google.com Despite the importance of this aniline precursor, the specific use of this compound in the synthesis of quinazoline-based anticancer agents has not been a primary focus of the available chemical literature.

Construction of Complex Bioactive Molecules

The most clearly documented application of this compound is in the synthesis of novel, complex bioactive molecules, particularly as inhibitors of therapeutic targets like Factor XIa. Factor XIa is a key enzyme in the blood coagulation cascade, and its inhibition is a modern strategy for the prevention of thromboembolic disorders. google.com

In research aimed at discovering new anticoagulants, this compound has been employed as a critical starting material. google.com For instance, it is used in the synthesis of advanced Factor XIa inhibitors. google.comgoogle.com A typical synthetic route involves the conversion of the aniline group on this compound into a diazonium salt. This reactive intermediate is then used in subsequent steps to build the core structure of the inhibitor. google.com In other documented synthetic pathways, the compound is used to create a different reactive intermediate, 1-azido-4-chloro-3-fluoro-2-iodobenzene, which is then incorporated into a complex heterocyclic system designed to inhibit Factor XIa. google.com

| Intermediate Synthesized from this compound | Target Molecule Class | Therapeutic Area | Patent Reference |

| Diazonium salt derivative | Factor XIa Inhibitors | Anticoagulation / Thromboembolic Disorders | google.com |

| 1-Azido-4-chloro-3-fluoro-2-iodobenzene | Factor XIa Inhibitors | Anticoagulation / Thromboembolic Disorders | google.com |

These examples underscore the compound's utility as a highly functionalized building block, where each substituent can be leveraged for specific chemical transformations in the assembly of sophisticated pharmaceutical agents. google.comgoogle.com

Monomer in Advanced Materials Science Researchgoogle.com

The development of novel polymers for electronic applications is a significant area of materials science. The properties of these materials can be finely tuned by incorporating specific monomers.

Synthesis of Fluorinated Polyanilines for Semiconducting Applications

Fluorinated polyanilines are a class of conducting polymers with potential applications in semiconductors. google.com The synthesis of these materials can be achieved through methods such as Buchwald-Hartwig amination using fluorinated aniline monomers. google.com While 4-chloro-3-fluoroaniline has been identified as a suitable monomer for this purpose, specific research detailing the polymerization of this compound for semiconducting applications is not widely available in the current body of scientific literature. google.com The presence of the bulky iodo group at the ortho-position to the amine may present steric challenges for polymerization, making its application in this area a subject for future investigation.

Application in Organic Electronics

The field of organic electronics leverages carbon-based molecules and polymers to create electronic devices such as transistors, light-emitting diodes, and solar cells. wikipedia.orgthecorporatemagazine.com The performance of these devices is intrinsically linked to the electronic properties of the organic semiconductor materials used. researchgate.netyoutube.com Halogenated aromatic compounds, particularly substituted anilines, are crucial building blocks in the synthesis of these advanced materials. researchgate.netossila.com

The specific combination of halogen substituents in this compound makes it a compound of significant interest for materials science. The presence of fluorine is a well-established strategy for lowering the energy levels (HOMO and LUMO) of organic semiconductors, which can improve air stability and facilitate electron transport. researchgate.net Chlorination has also been explored as a viable route to produce n-type (electron-transporting) materials. researchgate.net

Furthermore, the iodine atom can be leveraged in unique ways. Polyaniline, a foundational polymer in organic electronics, can be doped with iodine to form charge-transfer complexes. wikipedia.orgresearchgate.net This doping process has been shown to significantly alter the material's properties, reducing the optical band gap and increasing electrical conductivity. researchgate.net For instance, studies on iodine-doped polyaniline thin films have demonstrated their potential as nonlinear optical materials suitable for optical switching and limiting applications. inpressco.cominpressco.com

While direct research on polymers synthesized from this compound is not extensively published, its structural analog, 4-chloro-3-fluoroaniline, is recognized as an optimal monomer for creating fluorinated polyanilines for semiconductor research. ossila.com The addition of an iodine atom at the 2-position offers a reactive site for further functionalization and provides the potential for tuning intermolecular interactions and solid-state packing, which are critical for efficient charge transport in organic field-effect transistors (OFETs). The heavy iodine atom can also enhance spin-orbit coupling, a property of interest in the emerging field of organic spintronics.

| Material | Dopant | Change in Optical Band Gap (eV) | Change in Conductivity (S/cm) | Nonlinear Optical Effect |

|---|---|---|---|---|

| Polyterpenol | Iodine Vapor | Reduced to 1.5 eV | Increased from 5.05 × 10⁻⁸ to 1.20 × 10⁻⁶ | N/A |

| Polyaniline | Iodine (in situ) | N/A | N/A | Exhibits Saturated Absorption |

Precursor for Agrochemical Research (e.g., Herbicides, Fungicides)

Halogenated anilines are a cornerstone in the synthesis of a wide array of agrochemicals due to their bioactivity and utility as versatile chemical intermediates. google.com The specific substitution pattern of this compound makes it a highly valuable precursor for developing novel herbicides and fungicides.

Herbicides: The development of modern herbicides often involves complex molecules designed to target specific biological pathways in weeds. For example, 3-chloro-4-fluoroaniline (B193440) is a known key intermediate in the synthesis of "Fluoric Herbicides". google.com More complex structures, such as 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, have been patented as active ingredients in synergistic herbicidal compositions. google.com The structural similarity of the chloro-fluoro-aniline moiety within these potent herbicides highlights the potential of this compound as a starting material for new herbicidal agents. The ortho-iodo group provides a convenient synthetic handle for introducing further complexity and tuning the biological activity.

Fungicides: Substituted anilines have demonstrated significant antifungal properties. asm.orgnih.gov Research has shown that compounds like 3-iodoaniline (B1194756) and 3,5-dichloroaniline (B42879) possess notable fungitoxicity against various fungal species, including Aspergillus niger and Trichoderma viride. asm.org Aromatic amide fungicides, which are a major class of succinate (B1194679) dehydrogenase inhibitors (SDHIs), are frequently synthesized from aniline derivatives. mdpi.com For instance, novel benodanil-heterocyclic carboxamide hybrids with potent fungicidal activity against pathogens like Rhizoctonia solani have been synthesized using 3-chloroaniline (B41212) as a key building block. mdpi.com Similarly, new fungicidal compounds have been created by reacting chlorothalonil (B1668833) with various substituted phenyl amines to produce diaryl amine structures. nih.gov The unique electronic profile and reactivity of this compound make it an attractive candidate for the synthesis of next-generation fungicides, potentially offering new modes of action or effectiveness against drug-resistant fungal strains. google.com

| Compound | Target Pathogen | Activity Metric | Result |

|---|---|---|---|

| Compound 10 (Benodanil-hybrid) | Rhizoctonia solani | EC₅₀ | 10.34 mg/L |

| Compound 7 (Benodanil-hybrid) | Rhizoctonia solani | EC₅₀ | 20.37 mg/L |

| Compound 20 (Chlorothalonil-derivative) | Cucumber Downy Mildew | % Control @ 6.25 mg/L | 85% |

Derivatization for Enhanced Optical Limiting Applications

Optical limiting refers to the phenomenon where the transmittance of a material decreases as the intensity of incident light increases. scielo.org.mx This property is crucial for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. scielo.org.mx The search for efficient optical limiting materials often focuses on molecules with large nonlinear optical (NLO) properties. utwente.nlyoutube.com

Aniline derivatives, especially when halogenated, are promising candidates for NLO applications. researchgate.net Theoretical studies on halogenated aniline oligomers have shown they can possess high first and second hyperpolarizabilities (β and γ), which are measures of a material's NLO response. researchgate.net The derivatization of these aniline-based molecules is a key strategy to optimize their NLO coefficients. researchgate.net

The presence of a heavy atom like iodine in this compound is particularly advantageous for NLO applications. Heavy atoms are known to enhance NLO properties through mechanisms like the heavy-atom effect, which can increase intersystem crossing rates and populate triplet excited states, leading to strong reverse saturable absorption—a key mechanism for optical limiting.

Furthermore, research into iodine-doped polyaniline films has demonstrated their potential for optical limiting. inpressco.cominpressco.com These studies revealed that the incorporation of iodine can induce saturated absorption or two-photon absorption, both of which are NLO phenomena that contribute to optical limiting. inpressco.com Derivatizing this compound, for example by polymerization or by attaching it to other conjugated systems, could yield novel materials with tailored NLO properties. The reactive iodo-substituent can be used to link the molecule to other chromophores or polymer backbones, creating a new class of materials designed specifically for advanced optical limiting devices.

| Iodine Concentration (%) | Nonlinear Refractive Index (n₂) (cm²/mW) | Nonlinearity Type | Nonlinear Absorption |

|---|---|---|---|

| 1 | -0.857 × 10⁻⁵ | Negative (Self-defocusing) | Saturated Absorption |

| 3 | 1.606 × 10⁻⁵ | Positive (Self-focusing) | Saturated Absorption |

| 5 | 0.830 × 10⁻⁵ | Positive (Self-focusing) | Saturated Absorption |

| 7 | -0.801 × 10⁻⁵ | Negative (Self-defocusing) | Saturated Absorption |

Future Research Directions and Unexplored Avenues for 4 Chloro 3 Fluoro 2 Iodoaniline

Development of Novel Stereoselective Synthetic Routes

The presence of multiple, distinct halogen atoms on the aniline (B41778) ring of 4-chloro-3-fluoro-2-iodoaniline opens up significant opportunities for the development of novel stereoselective synthetic routes. The differential reactivity of the C-I, C-Cl, and C-F bonds, along with the directing effects of the amino group, could be exploited to achieve highly controlled and asymmetric transformations.

Future research could focus on the diastereoselective and enantioselective synthesis of derivatives of this compound. For instance, the development of chiral catalysts for the asymmetric functionalization of the amino group or for selective cross-coupling reactions at the ortho-iodo position would be a significant advancement. The synthesis of atropisomeric biaryls, by leveraging the steric hindrance around the aniline core, is another promising avenue. Such chiral building blocks could be of considerable interest in medicinal chemistry and materials science.

| Potential Stereoselective Reaction | Key Challenge | Possible Approach |

| Asymmetric C-N cross-coupling | Catalyst control over multiple reactive sites | Development of sterically demanding chiral ligands for palladium or copper catalysts. |

| Diastereoselective derivatization | Control of facial selectivity | Use of chiral auxiliaries on the amino group to direct incoming reagents. |

| Atroposelective synthesis of biaryls | Overcoming rotational barriers | Design of reactions that create steric hindrance in a controlled manner, such as Suzuki or Stille couplings with bulky partners. |

Investigation of Non-Covalent Interactions and Supramolecular Assembly

The simultaneous presence of hydrogen bond-donating (N-H) and -accepting (N, F) sites, along with halogen bond-donating (I, Cl) and -accepting (F, Cl) capabilities, makes this compound a fascinating candidate for studies in supramolecular chemistry. The interplay of these various non-covalent interactions could lead to the formation of highly ordered and functional supramolecular architectures.

Future investigations should aim to elucidate the crystal packing of this compound and its derivatives, to understand the dominant non-covalent interactions at play. Co-crystallization with other molecules capable of forming strong hydrogen or halogen bonds could lead to the design of novel crystalline materials with tailored properties, such as specific electronic or optical responses. The study of its self-assembly in solution and at interfaces would also be of fundamental interest.

Exploration in Catalysis and Organocatalysis

Halogenated anilines can serve as precursors to catalytically active species or act as organocatalysts themselves. The specific electronic and steric properties of this compound could be harnessed in various catalytic applications.

The amino group could be a handle for the coordination of metal centers, leading to the formation of novel transition metal catalysts. The electron-withdrawing nature of the halogens would modulate the electronic properties of the metal center, potentially leading to unique catalytic activities. Furthermore, the aniline itself, or its derivatives, could be explored as an organocatalyst, for example, in promoting reactions through hydrogen bonding or by acting as a Lewis base. The potential for the in-situ generation of even more reactive species, such as benzyne, through controlled elimination reactions, also warrants investigation.

Advanced Materials Integration beyond Semiconducting Polymers

While fluorinated polyanilines are known for their potential in semiconductor applications, the unique combination of halogens in this compound could lead to materials with novel properties beyond this scope. ossila.com The high atomic number of iodine, for instance, suggests potential applications in areas requiring high electron density or X-ray attenuation.

Future research could explore the incorporation of this aniline derivative into polymers for applications in areas such as flame retardants, due to the presence of chlorine and iodine. The high polarizability of the iodine atom could also be exploited in the design of nonlinear optical materials. Furthermore, the potential for this molecule to be used as a building block for metal-organic frameworks (MOFs) could lead to materials with interesting gas sorption or catalytic properties.

Mechanistic Elucidation of Complex Transformations involving Poly-Halogenated Anilines

The complex substitution pattern of this compound provides a unique opportunity to study the mechanisms of various chemical transformations. The differential reactivity of the C-I, C-Cl, and C-F bonds towards reagents such as organometallic species or strong bases could be systematically investigated.

Detailed mechanistic studies, employing a combination of experimental techniques (e.g., kinetic analysis, in-situ spectroscopy) and computational modeling, could provide valuable insights into the factors that govern selectivity in reactions involving poly-halogenated aromatic compounds. For example, understanding the regioselectivity of metal-halogen exchange or nucleophilic aromatic substitution on this substrate would be of fundamental importance for synthetic chemists. The elucidation of degradation pathways of such poly-halogenated compounds is also an area of environmental and toxicological relevance that warrants further study.

Q & A

Synthesis and Purification

Basic Question : What are the optimal methods for synthesizing 4-chloro-3-fluoro-2-iodoaniline, and how can purity be ensured? Methodological Answer :

- Synthesis : The compound is typically synthesized via sequential halogenation of aniline derivatives. A common route involves iodination of 4-chloro-3-fluoroaniline using iodine monochloride (ICl) in acetic acid at 60–80°C, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Purity Assurance : Use HPLC (C18 column, methanol/water mobile phase) to verify purity (>97%). Confirm molecular identity via ESI-MS (expected [M+H]+: 271.458 Da) and NMR (¹H/¹³C) to resolve halogen-induced splitting patterns .

Advanced Question : How can regioselectivity challenges during iodination be mitigated when synthesizing this compound? Methodological Answer :

- Regioselectivity Control : Steric and electronic effects dominate halogen placement. Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) to predict reactive sites. Experimentally, employ directing groups (e.g., temporary Boc protection of the amine) to bias iodination to the ortho position relative to the amine .

- Validation : Compare experimental ¹H NMR shifts with computational predictions (δ ~6.8–7.2 ppm for aromatic protons) to confirm regiochemistry .

Structural Characterization

Basic Question : What spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer :

- NMR : ¹H NMR reveals coupling patterns (e.g., J ~8–10 Hz for adjacent fluorinated and chlorinated protons). ¹⁹F NMR shows a singlet at δ ~-110 ppm for the fluorine substituent .

- X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) confirms bond angles (C-I: ~2.09 Å) and planarity of the aromatic ring .

Advanced Question : How can crystallographic data resolve contradictions in reported bond lengths for halogenated anilines? Methodological Answer :

- Data Comparison : Cross-reference experimental bond lengths (e.g., C-Cl: 1.74 Å, C-F: 1.35 Å) with computational models (e.g., Cambridge Structural Database entries). Discrepancies >0.05 Å may indicate lattice packing effects or measurement errors .

- Mitigation : Use low-temperature (100 K) crystallography to minimize thermal motion artifacts .

Applications in Medicinal Chemistry

Basic Question : How is this compound utilized in constructing bioactive heterocycles? Methodological Answer :

- Quinoline Synthesis : The compound serves as a precursor for fluorinated quinolines via Ullmann coupling with β-ketoesters. Optimize conditions (CuI, 1,10-phenanthroline, DMF, 110°C) to achieve >80% yield .

- Antimicrobial Screening : Test derivatives against Gram-positive bacteria (e.g., S. aureus) using MIC assays, noting enhanced activity with electron-withdrawing halogens .

Advanced Question : How do steric effects from iodine impact cross-coupling reactions in drug discovery? Methodological Answer :

- Reactivity Analysis : Iodine’s bulkiness slows Suzuki-Miyaura couplings. Use Pd(OAc)₂/XPhos catalyst systems in toluene/water (3:1) at 90°C to improve efficiency. Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 3:1) .

- Case Study : Coupling with boronic acids yields biaryl derivatives with IC₅₀ values <1 μM in kinase inhibition assays .

Analytical Challenges

Basic Question : What analytical methods detect trace impurities in this compound? Methodological Answer :

- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. Detect dehalogenated byproducts (e.g., 3-fluoroaniline) via m/z 111 [M]+ .

- Limit of Detection : Achieve 0.1% sensitivity with SIM mode (m/z 271 for target, m/z 111 for impurity) .

Advanced Question : How can co-elution issues in HPLC be resolved for halogenated analogs? Methodological Answer :

- Column Optimization : Switch to a pentafluorophenyl (PFP) column for better halogen discrimination. Adjust mobile phase (acetonitrile/0.1% formic acid) to resolve this compound (retention time ~12.5 min) from 2-chloro-3-fluoro-4-iodoaniline (~13.2 min) .

Safety and Handling

Basic Question : What safety protocols are essential when handling this compound? Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential amine vapors .

- Storage : Keep in amber glass at 2–8°C under argon to prevent iodine loss and oxidation .

Advanced Question : How can degradation products be identified and managed during long-term storage? Methodological Answer :

- Stability Studies : Conduct accelerated aging (40°C/75% RH for 6 months). Analyze via LC-MS to detect iodine loss (m/z shift from 271 to 145) or amine oxidation (m/z 287 for nitro derivatives) .

- Mitigation : Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit radical-mediated degradation .

Data Contradictions and Reproducibility

Advanced Question : How to address conflicting reports on the reactivity of this compound in nucleophilic substitutions? Methodological Answer :

- Root Cause Analysis : Variability often stems from residual moisture (≥0.5% H₂O deactivates catalysts). Use Karl Fischer titration to ensure anhydrous conditions (<0.01% H₂O) .

- Case Study : Re-evaluate literature procedures with controlled water content; reproducibility improves from 50% to 85% yield .

Computational Modeling

Advanced Question : Which computational methods predict the electronic effects of halogens in this compound? Methodological Answer :

- DFT Modeling : Perform geometry optimization (B3LYP/def2-TZVP) to calculate electrostatic potential maps. Fluorine’s electronegativity (-0.43 e) enhances para-site reactivity, while iodine’s polarizability (+0.15 e) stabilizes transition states .

- Validation : Compare HOMO-LUMO gaps (ΔE ~5.2 eV) with experimental redox potentials (E₁/₂ ~-1.3 V vs Ag/AgCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.